molecular formula C12H8O3 B1580921 8-Formyl-1-naphthoic acid CAS No. 5811-87-0

8-Formyl-1-naphthoic acid

Cat. No. B1580921
CAS RN: 5811-87-0
M. Wt: 200.19 g/mol
InChI Key: HLHDIWAOQIRETC-UHFFFAOYSA-N
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Description

8-Formyl-1-naphthoic acid, also known as 1,8-Naphthalaldehydic acid, is a chemical compound with the molecular formula C12H8O3 and a molecular weight of 200.19 . The molecule consists of 8 hydrogen atoms, 12 carbon atoms, and 3 oxygen atoms .


Molecular Structure Analysis

The 8-Formyl-1-naphthoic acid molecule contains a total of 24 bonds; 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), and 1 aldehyde (aromatic) .


Physical And Chemical Properties Analysis

8-Formyl-1-naphthoic acid has a boiling point of 441.2±18.0 °C at 760 mmHg. It has a vapor pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 73.6±3.0 kJ/mol . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Fluorescent Labeling Reagents

1,8-Naphthalaldehydic acid and its derivatives have been widely used as fluorescent labeling reagents in biological research. These compounds exhibit high stability and fluorescence properties under different conditions. Specifically, four derivatives of 1,8-naphthalaldehydic acid (1–4) were synthesized via an aromatic nucleophilic substitution reaction. These derivatives display a long emission wavelength around 600 nm and high solubility in polar solvents. Notably, they show the longest emission (624–629 nm) in water, and their fluorescence intensity remains consistent across a pH range of 4–11. These unique features make them excellent candidates for labeling biomolecules in biological systems .

Fluorescence Chemosensors

Functionalized 1,8-naphthalaldehydic acid derivatives have attracted attention as fluorescence chemosensors . These molecules exhibit high selectivity and sensitivity for detecting target molecules. By monitoring changes in fluorescence lifetime, intensity, and emission wavelength after binding to specific targets, researchers can design sensitive and non-invasive detection methods. These chemosensors find applications in environmental monitoring, medical diagnostics, and drug discovery .

DNA Targeting Agents

In anticancer research, 1,8-naphthalaldehydic acid derivatives have shown promise due to their binding capability to DNA. These compounds are stable under physiological conditions and may serve as potential DNA targeting agents . Understanding their interactions with DNA can lead to novel therapeutic strategies for cancer treatment .

Cellular Imaging

The strong fluorescent emission and photo stability of 1,8-naphthalaldehydic acid derivatives make them valuable for cellular imaging . Researchers use these compounds to visualize cellular structures, track cellular processes, and study intracellular dynamics. Their long emission wavelength minimizes interference from autofluorescence in living cells .

Organic Synthesis and Chemical Reagents

Beyond their biological applications, 1,8-naphthalaldehydic acid derivatives find use in organic synthesis. Chemists utilize them as building blocks for more complex molecules. Additionally, they serve as chemical reagents in various reactions due to their unique structure and reactivity.

Safety and Hazards

8-Formyl-1-naphthoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

8-formylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHDIWAOQIRETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064012
Record name 8-Formyl-1-naphthalenecarboxylic acid
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Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Formyl-1-naphthoic acid

CAS RN

5811-87-0
Record name 8-Formyl-1-naphthalenecarboxylic acid
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Record name 1-Naphthalenecarboxylic acid, 8-formyl-
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Record name Naphthaldehydic acid
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Record name 1-Naphthalenecarboxylic acid, 8-formyl-
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Record name 8-Formyl-1-naphthalenecarboxylic acid
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Record name 8-formyl-1-naphthoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can 1,8-Naphthalaldehydic acid be utilized in the synthesis of bicyclic lactams?

A: 1,8-Naphthalaldehydic acid serves as a versatile starting material in the synthesis of diverse bicyclic lactams []. Building upon Meyers' method, researchers have successfully synthesized 6,5, 6,6, and 6,7-fused bicyclic lactams by reacting 1,8-Naphthalaldehydic acid with various amino alcohols, including L-serine, diamines, and ethanethiol, without requiring any catalyst []. Furthermore, reacting 1,8-Naphthalaldehydic acid with (R)-phenylglycinol yields the 6,5-fused bicyclic lactam with exceptional diastereoselectivity, exceeding 98:2 []. These findings highlight the utility of 1,8-Naphthalaldehydic acid as a valuable building block in organic synthesis.

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